N-(4-Bromophenyl)cinnamamide
Overview
Description
N-(4-Bromophenyl)cinnamamide, also known as this compound, is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(4-Bromophenyl)cinnamamide and its derivatives have been found to exhibit inhibitory activity against α-glucosidase and cholinesterase enzymes . These enzymes play crucial roles in various biological processes. α-Glucosidase is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels, making it a target for diabetes treatment . Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are involved in the regulation of acetylcholine, a neurotransmitter essential for memory and cognition .
Mode of Action
The mode of action of this compound involves direct interaction with its targets. For instance, certain cinnamamide derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In the case of α-glucosidase, molecular docking studies have revealed that these compounds interact with key residues of the enzyme, such as His626, Asp469, and Asp568 .
Biochemical Pathways
The inhibition of α-glucosidase and cholinesterase enzymes by this compound affects the biochemical pathways associated with these enzymes. By inhibiting α-glucosidase, the compound can delay carbohydrate digestion, resulting in a slower release of glucose into the bloodstream . By inhibiting cholinesterase enzymes, the compound can increase the level of acetylcholine in the cerebral cortex, which can slow down the progression of Alzheimer’s disease and improve perception .
Result of Action
The result of this compound’s action is the modulation of the activities of its target enzymes. This can lead to potential therapeutic effects, such as improved blood glucose control in the case of α-glucosidase inhibition , and enhanced cognitive function in the case of cholinesterase inhibition .
Properties
IUPAC Name |
(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHIJOVRKMUDKW-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240107 | |
Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134430-89-0 | |
Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134430-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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